EGFR Tyrosine Kinase Inhibition: N-Substituted Benzofuro[2,3-d]pyrimidine-4-amine (5h) Achieves Single-Digit Nanomolar Potency
Derivatives of the [1]benzofuro[2,3-d]pyrimidin-4(3H)-one core deliver sub-10 nanomolar EGFR inhibition. Compound 5h (an N-substituted benzofuro[2,3-d]pyrimidine-4-amine derived from the parent scaffold) inhibited EGFR tyrosine kinase with an IC₅₀ of 1.7 nM, and suppressed proliferation of A431 and A549 cells with GI₅₀ values of 5.1 µM and 12.3 µM, respectively [1]. In contrast, a parallel series of thieno[2,3-d]pyrimidine EGFR inhibitors required extensive optimization to reach comparable potency ranges, with the most active compound 5b in one study achieving an IC₅₀ of 0.037 µM (37 nM) against EGFR, over 20-fold weaker than 5h [2].
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 5h (N-substituted benzofuro[2,3-d]pyrimidine-4-amine derived from parent core): IC₅₀ = 1.7 nM against EGFR; GI₅₀ = 5.1 µM (A431), 12.3 µM (A549) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine derivative 5b: IC₅₀ = 37 nM against EGFR (in a separate study); thieno[2,3-d]pyrimidine compound 7b: IC₅₀ = 0.037 µM; positive control erlotinib: IC₅₀ ≈ 0.037 µM |
| Quantified Difference | Benzofuro[2,3-d]pyrimidine derivative 5h is ~22-fold more potent than the best thieno[2,3-d]pyrimidine comparator (1.7 nM vs 37 nM) in EGFR enzymatic assay |
| Conditions | EGFR tyrosine kinase enzymatic assay (cell-free); cellular antiproliferation assay in A431 (human epidermoid carcinoma) and A549 (human lung adenocarcinoma) cell lines |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs, the benzofuro[2,3-d]pyrimidin-4(3H)-one core enables access to low-nanomolar EGFR inhibition that the thieno[2,3-d]pyrimidine scaffold has not matched without substantial additional medicinal chemistry effort.
- [1] Sheng, J.; Liu, Z.; Yan, M.; Zhang, X.; Wang, D.; Xu, J.; Zhang, E.; Zou, Y. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. Org. Biomol. Chem. 2017, 15, 4971–4977. DOI: 10.1039/C7OB00793K. View Source
- [2] El-Metwally, S. A. et al. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. J. Enzyme Inhib. Med. Chem. 2023, 38, 222–235. DOI: 10.1080/14756366.2023.2212325. View Source
